molecular formula C9H14N2O2 B13235575 Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate

Cat. No.: B13235575
M. Wt: 182.22 g/mol
InChI Key: XKDQGBTWLJTZCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate typically involves the cyanoacetylation of amines. This process can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates suggest that similar methods could be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target products.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate involves its interaction with molecular targets and pathways. The cyanoethyl and cyclopropyl groups can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use in research or applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted cyanoacetamides and derivatives of cyanoacetylated amines . These compounds share structural similarities and may exhibit comparable reactivity and applications.

Uniqueness

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is unique due to the presence of both cyanoethyl and cyclopropyl groups, which can impart distinct chemical and biological properties.

Biological Activity

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

This compound features a cyanoethyl group and a cyclopropyl amine moiety, which are crucial for its biological activity. The presence of these groups influences its interaction with biological targets, such as enzymes and receptors.

The mechanism of action of this compound primarily involves its ability to interact with specific molecular targets. The cyano group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activity or receptor function, which is essential for its therapeutic effects.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing promising results in several areas:

  • Antifungal Activity : Preliminary studies indicate that this compound may exhibit antifungal properties. For example, compounds with similar structures have shown significant inhibitory effects against various fungal strains, suggesting a potential for further exploration in antifungal therapies .
  • Enzyme Inhibition : Research has highlighted the potential of this compound as an enzyme inhibitor. Its structural components may allow it to selectively inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicated a moderate cytotoxic profile, warranting further investigation into its safety and efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:

Structural ModificationEffect on ActivityReference
Addition of methoxy groupEnhanced antifungal activity
Variation in cycloalkyl groupsAltered enzyme inhibition potency
Substitution at amino positionImproved cytotoxicity profile

Case Studies

Several case studies have explored the biological activity of this compound and related compounds:

  • Antifungal Efficacy Study : A study evaluated the antifungal activity against Fusarium oxysporum (FOX), showing that compounds similar to this compound presented minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
  • Enzyme Inhibition Assay : In a series of enzyme inhibition assays, this compound demonstrated significant inhibition against specific metabolic enzymes, indicating its potential use as a therapeutic agent in metabolic disorders .
  • Cytotoxicity Evaluation : In vitro cytotoxicity tests on human hepatocyte cell lines revealed an IC50 value indicating moderate toxicity, suggesting that while there is potential for therapeutic applications, safety evaluations are necessary before clinical use .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate

InChI

InChI=1S/C9H14N2O2/c1-13-9(12)7-11(6-2-5-10)8-3-4-8/h8H,2-4,6-7H2,1H3

InChI Key

XKDQGBTWLJTZCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(CCC#N)C1CC1

Origin of Product

United States

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